8-(sec-Butyl)quinoline
CAS No.: 67634-06-4
Cat. No.: VC3826397
Molecular Formula: C13H15N
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67634-06-4 |
|---|---|
| Molecular Formula | C13H15N |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 8-butan-2-ylquinoline |
| Standard InChI | InChI=1S/C13H15N/c1-3-10(2)12-8-4-6-11-7-5-9-14-13(11)12/h4-10H,3H2,1-2H3 |
| Standard InChI Key | UNHPNXMTAQYTRG-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=CC2=C1N=CC=C2 |
| Canonical SMILES | CCC(C)C1=CC=CC2=C1N=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-(sec-Butyl)quinoline consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with a sec-butyl group (-CHCH(CHCH) attached at the 8th position. The IUPAC name, 8-butan-2-ylquinoline, reflects this substitution pattern . The sec-butyl substituent introduces stereochemical complexity, though the compound is typically reported as a racemic mixture in commercial sources .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 185.26 g/mol | |
| CAS Registry Number | 67634-06-4 | |
| EINECS Number | 266-809-8 | |
| SMILES Notation | CCC(C)C1=CC=CC2=C1N=CC=C2 | |
| InChI Key | UNHPNXMTAQYTRG-UHFFFAOYSA-N |
Spectral Signatures
The compound’s structural elucidation relies on spectral data:
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NMR: Peaks at δ 1.0–1.5 ppm correspond to the sec-butyl methyl groups, while aromatic protons of the quinoline ring appear between δ 7.5 and 9.0 ppm .
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IR Spectroscopy: Stretching vibrations at 3050 cm (C-H aromatic) and 1600 cm (C=N quinoline) are characteristic .
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Mass Spectrometry: The molecular ion peak at m/z 185.12 aligns with the molecular weight .
Synthesis and Reaction Pathways
Alkylation of Quinoline Precursors
A common route involves the alkylation of 8-hydroxyquinoline with sec-butyl halides under basic conditions. For example, treatment of 8-hydroxyquinoline with 2-bromobutane in acetone using as a base yields 8-(sec-Butyl)quinoline . This method mirrors procedures used for analogous 8-substituted quinolines, where nucleophilic substitution occurs at the oxygen or nitrogen site .
Modified Betti Reaction
The Betti reaction—a three-component condensation between aldehydes, amines, and phenols—has been adapted for quinoline derivatives. While source focuses on 8-hydroxyquinoline adducts, similar strategies could theoretically introduce sec-butyl groups via aldehyde intermediates, though this remains unexplored in the literature .
Reaction Scheme 1: Alkylation of 8-Hydroxyquinoline
Physicochemical and Coordination Properties
Lipophilicity and Solubility
The sec-butyl group enhances lipophilicity compared to unsubstituted quinoline, as evidenced by a higher calculated logP value (2.8 vs. 2.1) . This property facilitates membrane permeability, relevant to pharmaceutical applications .
Metal Chelation
Like 8-hydroxyquinoline, the 8-substituted derivative may coordinate metal ions via the quinoline nitrogen and adjacent substituent. While specific studies on 8-(sec-Butyl)quinoline are lacking, analogous compounds exhibit chelation with Cu(II) and Fe(III), suggesting potential in catalysis or metallodrug design .
Biological and Industrial Applications
Corrosion Inhibition
Quinoline derivatives are effective corrosion inhibitors for metals. The sec-butyl group’s hydrophobicity could enhance adsorption on steel surfaces, though experimental validation is needed.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to isolate enantiomers for pharmacological profiling.
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Biological Screening: Evaluating anticancer, antimicrobial, and enzyme inhibition activities.
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Materials Science: Exploring use in organic semiconductors or metal-organic frameworks (MOFs).
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